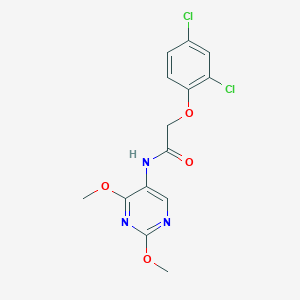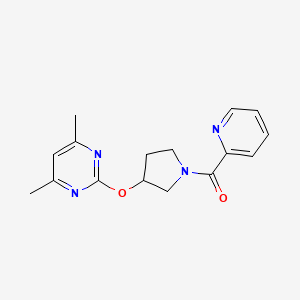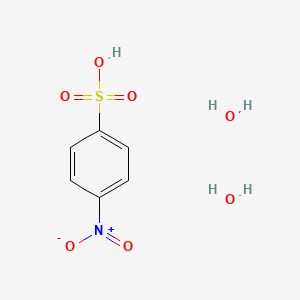
2-(2,4-dichlorophenoxy)-N-(2,4-dimethoxypyrimidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Molecular Structure Analysis
Investigations into the molecular structure of similar compounds, such as those by V. Kataev et al. (2021), provide insights into the conformational behaviors determined by internal rotations and substituent effects, applicable to understanding the structural nuances of our target compound (V. Kataev et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and interactions of compounds containing pyrimidinyl and dichlorophenoxy groups have been explored in the context of their herbicidal activities and binding mechanisms. The study by S. Subasri et al. (2016) highlights the importance of intramolecular hydrogen bonding in stabilizing the molecule's folded conformation, relevant for predicting the chemical behavior of our target compound (S. Subasri et al., 2016).
Physical Properties Analysis
While specific studies directly on the physical properties of "2-(2,4-dichlorophenoxy)-N-(2,4-dimethoxypyrimidin-5-yl)acetamide" are scarce, the synthesis methods and structural analyses of similar compounds provide indirect insights. The physical properties such as solubility, melting points, and crystallinity can be inferred from studies like those conducted by P. Yu et al. (2014), where the preparation and characterization of related acetamide derivatives are discussed (P. Yu et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of acetamide derivatives, can be understood through studies on similar molecules. For example, the work by S. J. Jenepha Mary et al. (2022) on vibrational spectroscopic signatures and the effects of rehybridization offers valuable insights into the chemical properties that could apply to our target molecule (S. J. Jenepha Mary et al., 2022).
Scientific Research Applications
Scientific Research Applications and Environmental Impact
Global Trends in Herbicide Toxicity Studies : A scientometric review analyzed global trends in studies on the toxicity of 2,4-D, a herbicide with a structural component similar to the query compound. The review highlighted the rapid advancement in toxicology and mutagenicity research, identifying key areas of focus such as occupational risk, neurotoxicity, and resistance to herbicides. The study emphasized the need for future research on molecular biology, especially gene expression and pesticide degradation (Zuanazzi et al., 2020).
Herbicide Behavior and Microbial Degradation : Research on 2,4-D explored its behavior in agricultural environments and highlighted the role of microorganisms in its degradation. This underscores the environmental implications of herbicide use and the potential for bioremediation strategies to mitigate pollution and safeguard public health (Magnoli et al., 2020).
Environmental Fate and Toxicological Impact : A review focused on the environmental fate, eco-toxicological effects, and behavior of 2,4-D across various ecosystems, including aquatic, plant, and human life. It stressed the importance of understanding low concentration effects and implementing mitigation strategies to prevent environmental entry, highlighting the complex interplay between herbicide use and ecosystem health (Islam et al., 2017).
Genetic Toxicology of Chlorinated Dibenzo-p-dioxins : Given the structural similarity to dioxins, a review on the genetic toxicology of chlorinated dibenzo-p-dioxins, which are known environmental pollutants, can provide context on potential genetic and mutagenic risks associated with chemical exposure. This review emphasized the need for further research to understand the mutagenicity and potential health risks of exposure to such compounds (Wassom et al., 1977).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,4-dimethoxypyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O4/c1-21-13-10(6-17-14(19-13)22-2)18-12(20)7-23-11-4-3-8(15)5-9(11)16/h3-6H,7H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPNDOYILOPORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2,4-dimethoxypyrimidin-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2494553.png)


![2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+](/img/structure/B2494558.png)
![N-(4-acetylphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2494559.png)
![1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2494560.png)
![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine](/img/structure/B2494561.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2494563.png)
![N-(3-chlorophenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2494566.png)




![6-bromo-8-methoxy-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B2494573.png)